molecular formula C23H19ClN4O3 B2589022 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 1105231-82-0

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide

Cat. No. B2589022
CAS RN: 1105231-82-0
M. Wt: 434.88
InChI Key: DLDMQHHKWKKKGC-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components common in medicinal chemistry, including a 1,2,4-oxadiazole ring and a pyridinone ring. These structures are often found in compounds with diverse pharmacological activities .


Molecular Structure Analysis

The compound contains a 1,2,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. It also contains a pyridinone ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom .

Scientific Research Applications

Synthetic Routes and Biological Activities

  • Novel Synthetic Approaches

    A study detailed a novel five-step synthetic route to 1,3,4-oxadiazole derivatives, demonstrating their potential as α-glucosidase inhibitors. This research highlighted the use of common raw materials to synthesize compounds that could serve as promising drug leads, supporting the importance of 1,2,4-oxadiazoles in medicinal chemistry (Iftikhar et al., 2019).

  • Chemical Properties and Reactions

    Another study focused on the photochemical cleavage of the N-O bond in 1,2,4-oxadiazolines, providing insight into the reactivity and potential applications of these compounds in synthetic chemistry (Srimannarayana et al., 1970).

  • Biological Screening

    Research on the synthesis, characterization, and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide revealed activity against acetylcholinesterase, showcasing the therapeutic potential of these derivatives (Rehman et al., 2013).

  • Antibacterial and Anti-enzymatic Potential

    A study on different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate evaluated their antibacterial and anti-enzymatic potential, indicating the broad spectrum of biological activities associated with oxadiazole compounds (Nafeesa et al., 2017).

properties

IUPAC Name

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3/c1-14-10-15(2)12-18(11-14)25-20(29)13-28-9-3-4-19(23(28)30)22-26-21(27-31-22)16-5-7-17(24)8-6-16/h3-12H,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDMQHHKWKKKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide

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